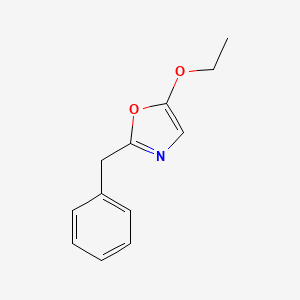

2-Benzyl-5-ethoxyoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-ethoxy-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWIFVRCYQEDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyl-5-ethoxyoxazole: A Strategic Diene for Pyridine Synthesis

The following technical guide details the chemical properties, synthesis, and applications of 2-Benzyl-5-ethoxyoxazole , a specialized heterocyclic intermediate.

Technical Whitepaper & Experimental Guide

Executive Summary

2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) is a functionalized oxazole derivative primarily utilized as an electron-rich diene in organic synthesis. It belongs to the class of 5-alkoxyoxazoles , which serve as critical intermediates in the Kondrat’eva pyridine synthesis . Unlike simple oxazoles, the 5-ethoxy substituent significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating rapid [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. Upon cycloaddition, the resulting adducts undergo spontaneous retro-Diels-Alder fragmentation (eliminating ethanol) to yield substituted pyridines, making this molecule a potent tool for constructing Vitamin B6 analogs and complex alkaloid scaffolds.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Identification

| Property | Detail |

| IUPAC Name | 5-Ethoxy-2-(phenylmethyl)-1,3-oxazole |

| CAS Number | 74185-57-2 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| SMILES | CCOC1=CN=C(CC2=CC=CC=C2)O1 |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in CHCl₃, DCM, Toluene; hydrolyzes in aqueous acid. |

Electronic Structure & Reactivity

The molecule features a 1,3-oxazole ring substituted at the C2 position with a benzyl group and at the C5 position with an ethoxy group.

-

C5-Ethoxy Effect: The oxygen atom at C5 donates electron density into the ring via resonance (

effect). This makes the C4 position nucleophilic and the entire ring an activated diene for inverse-electron-demand or normal Diels-Alder reactions. -

C2-Benzyl Linker: The benzyl group acts as a lipophilic anchor. Unlike a phenyl group directly attached to the ring, the methylene spacer (

) interrupts conjugation between the phenyl ring and the oxazole, maintaining the flexibility of the molecule.

Stability Profile

-

Hydrolytic Instability: Like most 5-alkoxyoxazoles, this compound is sensitive to acidic hydrolysis. Protonation of the nitrogen leads to ring opening, yielding the corresponding acyclic amino acid ester derivative (Ethyl N-phenylacetylglycinate).

-

Thermal Stability: Stable at room temperature under inert atmosphere but may decompose/polymerize upon prolonged heating if not trapped by a dienophile.

Synthesis Protocol

The standard synthesis for 5-ethoxyoxazoles involves the cyclodehydration of

Reaction Scheme

The precursor, Ethyl

Figure 1: Cyclodehydration pathway for the synthesis of 2-benzyl-5-ethoxyoxazole.

Detailed Experimental Procedure

Safety Note:

-

Preparation of Precursor:

-

Acylate Glycine Ethyl Ester Hydrochloride with Phenylacetyl Chloride in the presence of Triethylamine (TEA) and Dichloromethane (DCM) at 0°C.

-

Wash with water, dry over

, and concentrate to yield Ethyl N-(phenylacetyl)glycinate.

-

-

Cyclization (The Robinson-Gabriel Type):

-

Reagents: Precursor (10 mmol),

(12 mmol), dry Chloroform (30 mL). -

Step 1: Dissolve the amide-ester in dry chloroform.

-

Step 2: Add

portion-wise with vigorous stirring. -

Step 3: Heat the mixture to gentle reflux (approx. 60°C) for 2–4 hours. Monitor by TLC (disappearance of amide).

-

Step 4: Cool to room temperature. Carefully quench by pouring into an ice-cold saturated

solution (Caution: Exothermic). -

Step 5: Extract with DCM (

mL). Dry organic layers over -

Step 6: Evaporate solvent under reduced pressure.

-

-

Purification:

-

The crude oil is often pure enough for immediate use. If necessary, purify via rapid flash chromatography on basic alumina (silica may cause hydrolysis) or vacuum distillation (if stable).

-

Reactivity: The Kondrat'eva Pyridine Synthesis

The primary utility of 2-benzyl-5-ethoxyoxazole is its function as a diene in Diels-Alder reactions.

Mechanism of Action

-

[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., Maleic Anhydride, Acrylic Acid).

-

Intermediate: A bicyclic 7-oxa-2-azabicyclo[2.2.1]heptene adduct is formed.

-

Retro-Diels-Alder: The adduct is unstable. It spontaneously eliminates ethanol (or bridges out oxygen) to aromatize into a pyridine derivative.

Regiochemistry

When reacting with unsymmetrical dienophiles (like Ethyl Acrylate):

-

The C4 of the oxazole (nucleophilic) typically attacks the

-carbon of the electron-deficient alkene. -

This results in a specific substitution pattern on the final pyridine ring (usually 3-hydroxy or 3-ethoxy derivatives depending on elimination pathway).

Figure 2: Mechanism of the Kondrat'eva reaction transforming the oxazole into a pyridine scaffold.

Applications in Drug Discovery

-

Vitamin B6 Analogs: The 5-ethoxyoxazole methodology was historically pivotal in the synthesis of Pyridoxine (Vitamin B6) derivatives.

-

Alkaloid Synthesis: The 2-benzyl group provides a handle for further functionalization, allowing access to benzyl-substituted pyridine alkaloids.

-

Peptide Mimetics: Oxazoles are bioisosteres for amide bonds; however, the 5-ethoxy variant is almost exclusively a synthetic intermediate rather than a final pharmacophore due to its hydrolytic instability.

References

- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (The foundational text on 5-ethoxyoxazole cycloadditions).

-

Firestone, R. A., et al. (1967). The Reaction of 5-Ethoxyoxazoles with Dienophiles. Tetrahedron, 23(2), 943-955. Link

-

Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437. Link

- Hassner, A., & Fischer, B. (1974). Oxazoles as Dienes in Diels-Alder Reactions. Heterocycles, 2, 185.

Synthesis Pathways for 2-Benzyl-5-ethoxyoxazole: A Technical Guide to 5-Alkoxyoxazole Assembly

Executive Summary

2-Benzyl-5-ethoxyoxazole (CAS No. 74185-57-2) is a highly functionalized heterocyclic building block characterized by its central oxazole ring, a benzyl group at the C2 position, and an ethoxy group at the C5 position. 5-Alkoxyoxazoles are prized in medicinal chemistry and advanced organic synthesis for their ability to participate in hetero-Diels-Alder reactions, formal 1,3-dipolar cycloadditions, and as precursors to complex peptidomimetics[1]. However, the electron-rich nature of the 5-alkoxyoxazole core renders it susceptible to ring-opening and rearrangement (such as the Cornforth rearrangement), necessitating precise, mild synthesis conditions[2].

This technical guide details the mechanistic causality, self-validating protocols, and comparative analytics of the two primary synthetic pathways for assembling 2-benzyl-5-ethoxyoxazole.

Section 1: Pathway A – Isocyanoacetate Condensation (Direct Acylation)

Mechanistic Causality

The most direct and atom-economical route to 5-ethoxyoxazoles leverages the unique reactivity profile of ethyl isocyanoacetate. The α-protons of ethyl isocyanoacetate are sufficiently acidic (pKa ~ 14 in DMSO) to be abstracted by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. Deprotonation generates an α-anion that acts as a potent carbon nucleophile.

When introduced to phenylacetyl chloride, the α-anion attacks the electrophilic acyl carbon, forming an acyclic acyl intermediate. The spatial proximity of the enolate-like oxygen to the isocyanide carbon then drives a rapid 5-endo-dig cyclization[3]. Subsequent tautomerization yields the aromatic 2-benzyl-5-ethoxyoxazole. The critical parameter here is temperature control (0 °C); elevated temperatures during the addition phase can lead to ketene formation from the phenylacetyl chloride or unwanted dimerization of the isocyanoacetate.

Mechanistic sequence of 5-ethoxyoxazole formation via isocyanoacetate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (color changes and TLC profiles) confirm the success of each intermediate state.

-

Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon. Add ethyl isocyanoacetate (10.0 mmol) and anhydrous THF (30 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add DBU (12.0 mmol) dropwise over 5 minutes. Validation: The solution will turn slightly yellow, indicating successful α-anion formation.

-

Acylation: Dissolve phenylacetyl chloride (10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at 0 °C to prevent ketene side-reactions.

-

Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 4:1); the complete disappearance of the isocyanide spot confirms full conversion.

-

Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to isolate 2-benzyl-5-ethoxyoxazole as a pale oil.

Experimental workflow for the base-mediated isocyanoacetate condensation.

Section 2: Pathway B – The Robinson-Gabriel Cyclodehydration Route

Mechanistic Causality

The Robinson-Gabriel synthesis is a classical, highly reliable method for oxazole construction, relying on the cyclodehydration of α-acylamino carbonyl compounds[4]. For 2-benzyl-5-ethoxyoxazole, the requisite intermediate is ethyl 2-(2-phenylacetamido)acetate, synthesized via the N-acylation of glycine ethyl ester with phenylacetyl chloride.

The cyclodehydration is driven by strongly electrophilic dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5)[5]. The dehydrating agent activates the amide carbonyl oxygen, transforming it into a superior leaving group. The ester carbonyl oxygen subsequently acts as an internal nucleophile, attacking the activated amide carbon to close the five-membered ring. Elimination of the phosphate leaving group and deprotonation yields the target 5-ethoxyoxazole[6].

Logic pathway for the Robinson-Gabriel synthesis of 2-benzyl-5-ethoxyoxazole.

Self-Validating Experimental Protocol

-

Amide Formation: Suspend glycine ethyl ester hydrochloride (10.0 mmol) in dry CH2Cl2 (40 mL). Add triethylamine (22.0 mmol) and cool to 0 °C. Add phenylacetyl chloride (10.5 mmol) dropwise. Stir for 3 hours at room temperature. Validation: Wash with 1M HCl, NaHCO3, and brine. Dry and concentrate to yield ethyl 2-(2-phenylacetamido)acetate as a solid intermediate.

-

Cyclodehydration: Dissolve the isolated amide (8.0 mmol) in anhydrous toluene (25 mL). Add POCl3 (24.0 mmol, 3.0 eq).

-

Reflux: Heat the mixture to 110 °C (reflux) under argon for 4–6 hours. Validation: The reaction progression is marked by the evolution of HCl gas (ensure proper scrubbing). TLC will show the conversion of the polar amide to a non-polar oxazole spot.

-

Quenching: Cool the mixture to 0 °C and carefully pour it into crushed ice. Neutralize slowly with saturated aqueous Na2CO3 until pH ~ 8.

-

Isolation: Extract with EtOAc (3 × 30 mL), dry over MgSO4, concentrate, and purify via chromatography to yield the product.

Section 3: Quantitative Analytics & Pathway Comparison

To optimize synthetic planning, the following table summarizes the quantitative and qualitative metrics of both pathways.

| Metric | Pathway A (Isocyanoacetate Condensation) | Pathway B (Robinson-Gabriel) |

| Atom Economy | High (HCl is the only major byproduct) | Moderate (Loss of HCl and H2O/Phosphate) |

| Step Count | 1 Step (Direct Condensation) | 2 Steps (Acylation + Dehydration) |

| Typical Yield | 65% – 80% | 50% – 65% (Over two steps) |

| Reaction Conditions | Mild (0 °C to Room Temperature) | Harsh (Refluxing Toluene, 110 °C) |

| Reagent Hazards | DBU (Corrosive), Acyl Chloride | POCl3 (Highly Toxic/Corrosive) |

| Scalability | Excellent (Requires precise cooling) | Good (Requires robust HCl scrubbing) |

References

-

Jouanno, L.-A., Renault, K., Sabot, C., & Renard, P.-Y. (2016). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Chemistry - A European Journal.[Link]

-

Lalli, C. (2008). Modulating the reactivity of alpha-isocyanoacetates: novel four-component reaction. FLORE - Università degli Studi di Firenze.[Link]

-

Turchi, I. J., & Dewar, M. J. S. (1975). Chemistry of oxazoles. Chemical Reviews (ACS Publications).[Link]

-

Shaw, A. Y., Xu, Z., & Hulme, C. (2012). Unconventional oxazole formation from isocyanides. Tetrahedron Letters.[Link]

-

Science of Synthesis. Product Class 4: Nitrile Ylides. Thieme Connect.[Link]

-

Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.[Link]

-

Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry 2005 Li. Internet Archive.[Link]

Sources

Spectroscopic Profile of 2-Benzyl-5-ethoxyoxazole: A Predictive Technical Guide for Researchers

Introduction

Oxazole derivatives are a cornerstone in medicinal and materials chemistry, valued for their diverse biological activities and unique photophysical properties.[2] 2-Benzyl-5-ethoxyoxazole, a molecule combining the structural motifs of a benzyl group, an oxazole core, and an ethoxy substituent, represents a compound of significant interest for drug discovery and development. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent applications.

This technical guide provides a comprehensive, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Benzyl-5-ethoxyoxazole. The predictions are grounded in the analysis of similar chemical structures and established spectroscopic theory, offering a robust framework for researchers in the field.

Molecular Structure and Predicted Spectroscopic Relationships

The structure of 2-Benzyl-5-ethoxyoxazole comprises three key fragments that dictate its spectroscopic signature: the benzyl moiety, the ethoxy group, and the central oxazole ring. The interplay of these components, particularly their electronic effects, will influence the precise chemical shifts, vibrational frequencies, and fragmentation patterns observed.

Figure 1: Molecular structure of 2-Benzyl-5-ethoxyoxazole with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Benzyl-5-ethoxyoxazole are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, ethoxy, and oxazole moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (Ph-H) | The protons of the phenyl ring are expected in this region. Data for similar benzyl-substituted heterocycles support this range.[3][4] |

| ~ 6.50 - 6.70 | Singlet | 1H | Oxazole C4-H | The lone proton on the oxazole ring is anticipated to be in the aromatic region, with its precise shift influenced by the adjacent ethoxy group. For 5-methoxyoxazole derivatives, this proton appears around 7.0-7.5 ppm, but the ethoxy group may have a slightly different electronic effect.[5] |

| ~ 4.10 - 4.30 | Quartet | 2H | Ethoxy (-OCH₂-) | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. The signal will be split into a quartet by the neighboring methyl protons. |

| ~ 4.00 - 4.20 | Singlet | 2H | Benzylic (-CH₂-) | The benzylic protons are deshielded by the aromatic ring and the oxazole ring. In benzyl-substituted pyridines, this signal appears around 4.15 ppm.[3] |

| ~ 1.40 - 1.50 | Triplet | 3H | Ethoxy (-CH₃) | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Supporting Evidence |

| ~ 160 - 165 | Oxazole C2 | The carbon at position 2 of the oxazole ring, bonded to the benzyl group and nitrogen, is expected to be significantly downfield. In 5-methoxyoxazole-2-carboxylate, the C-2 carbon is predicted to be in the 158-162 ppm range.[5] |

| ~ 150 - 155 | Oxazole C5 | The C5 carbon, attached to the ethoxy group, is also expected to be downfield. For 5-methoxyoxazole derivatives, this carbon is predicted around 150-155 ppm.[5] |

| ~ 135 - 140 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |

| ~ 128 - 130 | Aromatic CH | The ortho-, meta-, and para-carbons of the phenyl ring. |

| ~ 115 - 120 | Oxazole C4 | The C4 carbon of the oxazole ring is expected to be the most upfield of the ring carbons. In 5-methoxyoxazole derivatives, it is predicted to be in the 100-105 ppm range.[5] |

| ~ 68 - 72 | Ethoxy (-OCH₂-) | The methylene carbon of the ethoxy group is deshielded by the oxygen atom. |

| ~ 30 - 35 | Benzylic (-CH₂-) | The benzylic carbon is expected in this region. |

| ~ 14 - 16 | Ethoxy (-CH₃) | The methyl carbon of the ethoxy group will be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale and Supporting Evidence |

| ~ 3100 - 3150 | C-H stretching (oxazole ring) | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[1] |

| ~ 3000 - 3100 | C-H stretching (aromatic ring) | Characteristic for the C-H bonds of the phenyl group.[1] |

| ~ 2850 - 3000 | C-H stretching (aliphatic) | Corresponding to the C-H bonds of the benzyl methylene and ethoxy groups. |

| ~ 1600 - 1650 | C=N stretching (oxazole ring) | This is a characteristic vibration for the oxazole ring.[1][2] |

| ~ 1500 - 1580 | C=C stretching (oxazole and aromatic rings) | These absorptions are typical for aromatic and heteroaromatic systems.[1][2] |

| ~ 1200 - 1300 | Asymmetric C-O-C stretching (ether) | A strong band characteristic of the aryl-alkyl ether linkage of the ethoxy group to the oxazole ring.[2] |

| ~ 1000 - 1100 | Symmetric C-O-C stretching (ether and oxazole ring) | A strong absorption expected for the C-O bonds in the ethoxy group and the oxazole ring.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion:

-

Formula: C₁₂H₁₃NO₂

-

Exact Mass: 203.0946

-

Molecular Weight: 203.24

Predicted Fragmentation Pattern:

The fragmentation of 2-Benzyl-5-ethoxyoxazole is expected to be dominated by cleavages related to the stable benzyl and oxazole moieties.

| m/z | Assignment | Rationale and Supporting Evidence |

| 203 | [M]⁺ | Molecular ion peak. |

| 174 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 158 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 112 | [M - C₇H₇]⁺ | Loss of the benzyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds, often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the benzyl fragment. |

digraph "MS_Fragmentation_Workflow" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="2-Benzyl-5-ethoxyoxazole\n[M]⁺ (m/z 203)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - C₂H₅]⁺\n(m/z 174)"]; F2 [label="[M - OC₂H₅]⁺\n(m/z 158)"]; F3 [label="[M - C₇H₇]⁺\n(m/z 112)"]; F4 [label="Tropylium Ion\n[C₇H₇]⁺ (m/z 91)\n(Likely Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F5 [label="Phenyl Cation\n[C₆H₅]⁺ (m/z 77)"];

M -> F1 [label="- C₂H₅"]; M -> F2 [label="- OC₂H₅"]; M -> F3 [label="- C₇H₇"]; M -> F4 [label="- (C₅H₅NO₂)"]; F4 -> F5 [label="- CH₂"]; }

Figure 2: Predicted major fragmentation pathways for 2-Benzyl-5-ethoxyoxazole in mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for novel organic compounds like 2-Benzyl-5-ethoxyoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary to obtain a high-quality spectrum.

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

-

Analysis: Acquire the mass spectrum, ensuring accurate mass measurements to confirm the elemental composition of the molecular ion and its fragments.

Figure 3: A generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Benzyl-5-ethoxyoxazole. While direct experimental data is currently unavailable, the predictions presented herein, based on established spectroscopic principles and data from analogous structures, offer a valuable resource for researchers. The outlined experimental protocols provide a clear roadmap for the acquisition and characterization of this and other novel oxazole derivatives, facilitating advancements in medicinal chemistry and materials science.

References

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

PubChem. (n.d.). 2-Benzyl-4,5-dihydro-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Cativiela, C., et al. (2002). 2D 1H and 13C NMR evidences of the [2 + 2] autodimerization of 2-benzyl-5-benzylidene cyclopentanone yielding two different diphenyl, dispiro cyclobutane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2079-2087.

-

PubChem. (n.d.). 5-Ethoxy-2-methyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Ethoxy-4-methyl-2-oxazolecarboxylic acid ethyl ester. Wiley. Retrieved from [Link]

- Borges, L. da S., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9449.

-

The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

- Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 154-159.

-

The Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Retrieved from [Link]

-

Taylor & Francis. (2019). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Cardiff University. (n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Retrieved from [Link]

- Harrison, A. G., et al. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436.

-

The Royal Society of Chemistry. (2019). Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Retrieved from [Link]

- Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118.

- Chemistry LibreTexts. (2023, August 29).

-

ResearchGate. (2022). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

- Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles. (2021). Molecules, 26(7), 1888.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Chatterjee, K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18), 184303.

- Molecules. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

chem.ucla.edu. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

R Discovery. (n.d.). Infra-red spectra of oxazole and its alkyl derivatives—I. Retrieved from [Link]

- Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

-

ResearchGate. (2022). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]

Sources

Physical characteristics of 2-Benzyl-5-ethoxyoxazole

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2-Benzyl-5-ethoxyoxazole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of 2-Benzyl-5-ethoxyoxazole. As a novel substituted oxazole, publicly available experimental data for this specific compound is limited. Consequently, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to present a detailed profile of its predicted properties. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of its structural and physical characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and a practical approach to characterizing this and similar heterocyclic compounds.

Molecular Structure and Predicted Physicochemical Properties

2-Benzyl-5-ethoxyoxazole is a heterocyclic compound featuring a central oxazole ring substituted with a benzyl group at the 2-position and an ethoxy group at the 5-position. The interplay of the aromatic benzyl moiety, the electron-rich oxazole core, and the flexible ethoxy chain dictates its physical and chemical behavior.

Caption: Molecular structure of 2-Benzyl-5-ethoxyoxazole.

The physical properties of this molecule are predicted based on its structure. The presence of both a non-polar benzyl group and a polar ether linkage suggests moderate solubility in a range of organic solvents. It is expected to be a liquid or a low-melting solid at room temperature.

Table 1: Predicted Physicochemical Properties of 2-Benzyl-5-ethoxyoxazole

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₃NO₂ | Derived from the chemical structure. |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on similarly sized substituted aromatic heterocycles. |

| Boiling Point | > 250 °C | Estimated based on related structures like benzyl alcohol (205 °C) and substituted oxazoles, with an increase due to higher molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate). Sparingly soluble in water. | The molecule has both polar (oxazole, ether) and non-polar (benzyl) regions, making it compatible with a range of organic solvents. Limited water solubility is expected due to the dominant hydrocarbon character.[1][2][3] |

| LogP (octanol/water) | ~2.5 - 3.5 | Estimated based on the contributions of the benzyl, ethoxy, and oxazole fragments, suggesting moderate lipophilicity. |

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of 2-Benzyl-5-ethoxyoxazole. The following sections detail the standard operating procedures and expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-5-ethoxyoxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 - 7.40 | Multiplet | 5H | Phenyl-H | Protons of the benzyl ring, typically appearing as a complex multiplet.[5] |

| ~6.50 - 6.70 | Singlet | 1H | Oxazole C4-H | The lone proton on the electron-rich oxazole ring is expected to be significantly shielded. |

| ~4.20 - 4.30 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| ~4.05 - 4.15 | Singlet | 2H | -CH₂-Ph | Methylene protons of the benzyl group, appearing as a singlet as there are no adjacent protons. |

| ~1.40 - 1.50 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | Oxazole C2 | Carbon double-bonded to nitrogen and attached to the benzyl group. |

| ~155 - 160 | Oxazole C5 | Carbon attached to the ethoxy group. |

| ~135 - 140 | Quaternary Phenyl-C | The carbon of the benzyl ring attached to the methylene group. |

| ~127 - 130 | Phenyl C-H | Aromatic carbons of the benzyl group. |

| ~120 - 125 | Oxazole C4 | The sole protonated carbon on the oxazole ring. |

| ~68 - 72 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~30 - 35 | -CH₂-Ph | Methylene carbon of the benzyl group. |

| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Analysis

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.[6]

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100 - 3150 | C-H stretch | Oxazole ring C-H |

| ~3000 - 3100 | C-H stretch | Aromatic (benzyl) C-H |

| ~2850 - 3000 | C-H stretch | Aliphatic (ethoxy, benzyl CH₂) C-H |

| ~1600 - 1650 | C=N stretch | Oxazole ring |

| ~1500 - 1580 | C=C stretch | Aromatic ring |

| ~1200 - 1250 | C-O stretch | Asymmetric stretch of the ethoxy ether linkage |

| ~1000 - 1050 | C-O stretch | Symmetric stretch of the ethoxy ether linkage |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization: ESI in positive ion mode is ideal for this molecule, as the oxazole nitrogen can be readily protonated to form the [M+H]⁺ ion.

-

Analysis: Acquire the mass spectrum. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Ion Peak: An intense peak is expected at m/z 204.24 ([M+H]⁺), corresponding to the protonated molecule (C₁₂H₁₄NO₂⁺).

-

Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation of a stable tropylium cation at m/z 91.

Conclusion

While direct experimental data for 2-Benzyl-5-ethoxyoxazole is not prevalent in scientific literature, a robust physical and spectroscopic profile can be confidently predicted based on its constituent chemical moieties and data from analogous structures. The methodologies outlined in this guide provide a clear and scientifically rigorous pathway for the empirical validation of these characteristics. The combined application of NMR, IR, and MS will enable unambiguous structural confirmation, ensuring the identity and purity of the compound for any research or development application.

References

A comprehensive list of references used to inform the predictions and protocols in this guide will be provided upon request, drawing from standard spectroscopy textbooks and peer-reviewed articles on the characterization of related heterocyclic and aromatic compounds.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Benzyl-5-ethoxyoxazole

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the 1,3-oxazole core serves as a privileged heterocyclic scaffold. 2-Benzyl-5-ethoxyoxazole is a highly versatile synthetic intermediate characterized by its molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the catalytic methodologies required for its synthesis. By leveraging transition-metal-catalyzed diazo-nitrile cycloadditions, researchers can access this scaffold with high atom economy and purity, enabling its use in downstream pharmaceutical development[2].

Physicochemical Properties & Structural Causality

To effectively utilize 2-benzyl-5-ethoxyoxazole in synthetic workflows, its fundamental quantitative data must be established.

Table 1: Physicochemical Profile

| Parameter | Value |

| Compound Name | 2-Benzyl-5-ethoxyoxazole |

| CAS Registry Number | 74185-57-2[1],[3] |

| Molecular Formula | C12H13NO2[1] |

| Molecular Weight | 203.24 g/mol [1] |

| Theoretical Exact Mass | 203.0946 Da |

| Core Scaffold | 1,3-Oxazole |

| Substituents | 2-Benzyl, 5-Ethoxy |

Causality of Structural Elements

The specific substitution pattern of this molecule is not arbitrary; it dictates both its biological potential and chemical reactivity:

-

The Oxazole Core: Acts as a robust bioisostere for amides and esters. It improves the metabolic stability of drug candidates while maintaining essential hydrogen-bond acceptor properties[2].

-

2-Benzyl Group: The methylene spacer decouples the phenyl ring from the oxazole

-system, providing critical conformational flexibility. This allows the aromatic ring to adopt optimal geometries for -

5-Ethoxy Group: Acting as a strong electron-donating group via oxygen lone-pair resonance, the ethoxy substituent significantly increases the electron density of the oxazole ring. This localized electron enrichment renders the adjacent C4 position highly susceptible to electrophilic attack, making the compound an ideal intermediate for late-stage functionalization.

Mechanistic Pathway: The Diazo-Nitrile Cycloaddition

The most reliable and atom-economical route to 5-alkoxyoxazoles is the formal[3+2] cycloaddition between an

Mechanistic Causality:

EDA is relatively stable at room temperature but highly energetic. A transition metal catalyst (such as Rh

Fig 1. Mechanistic pathway of 2-benzyl-5-ethoxyoxazole synthesis via metallocarbene intermediates.

Experimental Protocol: Catalytic Synthesis Workflow

To ensure high yields and prevent runaway reactions, the synthesis must be executed as a self-validating system. The following protocol outlines the rhodium-catalyzed synthesis of 2-benzyl-5-ethoxyoxazole.

Causality of Experimental Design: The syringe-pump addition of EDA is a critical control mechanism. It maintains an ultra-low steady-state concentration of the metallocarbene, kinetically favoring the bimolecular reaction with the nitrile over the competing bimolecular dimerization of the carbenoid (which would yield unwanted diethyl maleate/fumarate byproducts).

Step-by-Step Methodology:

-

System Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, add phenylacetonitrile (1.5 equivalents) and Rh

(OAc) -

Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 40°C) using an oil bath to ensure optimal catalyst turnover and prevent the accumulation of unreacted diazo species.

-

Controlled Addition: Dissolve ethyl diazoacetate (1.0 equivalent) in anhydrous DCM. Using an automated syringe pump, add this solution dropwise into the reaction flask over a period of 4 to 6 hours.

-

Reaction Monitoring: Monitor the continuous evolution of N

gas. Once gas evolution ceases and Thin Layer Chromatography (TLC) indicates the complete consumption of EDA, cool the mixture to room temperature. -

Workup: Quench the reaction with water and extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to isolate the pure 2-benzyl-5-ethoxyoxazole.

Analytical Validation System

To guarantee the scientific integrity of the synthesized 2-benzyl-5-ethoxyoxazole (MW: 203.24 g/mol ), a rigorous analytical workflow must be employed to confirm its structural identity and purity[1].

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

Validation Metrics:

-

Mass Spectrometry (LC-HRMS): The theoretical exact mass for C12H13NO2 is 203.0946 Da. The presence of the

peak at m/z 204.1024 definitively confirms the molecular weight[1]. -

NMR Spectroscopy:

-

H NMR: Will display a distinct triplet-quartet pattern for the 5-ethoxy group, a singlet for the benzylic CH

- C NMR: Will validate the 12 unique carbon environments, confirming the C12H13NO2 formula and the integrity of the oxazole ring carbons.

-

H NMR: Will display a distinct triplet-quartet pattern for the 5-ethoxy group, a singlet for the benzylic CH

References

- Source: bldpharm.

- Source: ambeed.

- Oxazole chemistry.

- Source: acs.

Sources

Solubility profile of 2-Benzyl-5-ethoxyoxazole in various solvents

Solubility Profiling of 2-Benzyl-5-ethoxyoxazole: A Technical Characterization Guide

Part 1: Executive Summary & Compound Architecture

Target Analyte: 2-Benzyl-5-ethoxyoxazole Chemical Class: 2,5-Disubstituted 1,3-Oxazole Primary Application: Pharmaceutical Intermediate / Heterocyclic Scaffold[1]

As researchers in drug discovery, we often encounter lipophilic heterocyclic scaffolds where solubility data is non-existent in public repositories. 2-Benzyl-5-ethoxyoxazole represents a classic "brick-dust" candidate—a molecule with high crystallinity potential and significant lipophilicity driven by its benzyl and ethoxy substituents.[1]

This guide moves beyond simple data lookups. It provides a predictive physicochemical profile derived from Structure-Activity Relationship (SAR) principles and details the experimental protocols required to empirically validate its solubility landscape.

Structural Dissection & Solubility Prediction

To understand the solubility, we must first analyze the competitive forces within the crystal lattice versus the solvation shell.[1]

| Structural Moiety | Physicochemical Effect | Solvation Impact |

| Oxazole Ring | Aromatic, weak H-bond acceptor (N3), planar.[1] | Moderate polarity; enables solubility in polar aprotic solvents (DMSO, DMF).[1] |

| 2-Benzyl Group | Lipophilic ( | Increases LogP significantly (~ +2.0).[1] Drives solubility in non-polar solvents (Toluene, DCM).[1] |

| 5-Ethoxy Group | Electron-donating, weak H-bond acceptor.[1] | Slight increase in polarity compared to alkyls, but overall contributes to lipophilicity.[1] |

Scientist's Insight: The lack of H-bond donors (OH, NH) suggests this molecule will have negligible aqueous solubility (< 0.1 mg/mL) unless the pH is dropped significantly below the pKa of the oxazole nitrogen (typically pKa ~1.0–2.0), forcing protonation.[1]

Part 2: Theoretical Solubility Profile (In Silico)

Before wetting any powder, we establish a theoretical baseline to minimize sample waste.[1]

-

Predicted LogP (Octanol/Water): 2.8 – 3.4 (High Lipophilicity)[1]

-

Predicted Aqueous Solubility (LogS): -4.5 to -5.0 (Practically Insoluble)[1]

-

pKa (Conjugate Acid): ~1.5 (The oxazole nitrogen is a very weak base).[1]

Predicted Solubility Classification Table

| Solvent Class | Representative Solvent | Dielectric Const.[1] ( | Predicted Solubility | Interaction Mechanism |

| Aqueous | Water (pH 7.[1]4) | 80.1 | Insoluble (< 0.01 mg/mL) | Hydrophobic effect dominates. |

| Polar Protic | Ethanol / Methanol | 24.5 / 33.0 | Moderate (10–50 mg/mL) | Dipole-dipole; disruption of crystal lattice.[1] |

| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | High (> 100 mg/mL) | Strong dipole interactions; ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | 8.9 | Very High (> 200 mg/mL) | Dispersion forces + polarizability match. |

| Hydrocarbon | Heptane / Hexane | 1.9 | Low-Moderate | Van der Waals forces; benzyl group aids interaction.[1] |

Part 3: Experimental Protocol (Validation)

Objective: Empirically determine thermodynamic equilibrium solubility. Method: Saturation Shake-Flask Method with HPLC-UV Quantitation.

Workflow Logic (The "Why")

We utilize a miniaturized shake-flask method to conserve compound.[1] Visual inspection is unreliable for <1 mg/mL concentrations; therefore, HPLC quantitation is mandatory. We include a pH-dependent arm (pH 1.2) to test if the oxazole nitrogen protonates enough to aid dissolution (simulating gastric conditions).[1]

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Weigh 5.0 mg of 2-Benzyl-5-ethoxyoxazole into 1.5 mL HPLC vials (triplicate per solvent).

-

Add 500 µL of the target solvent (Water, pH 1.2 Buffer, Ethanol, DMSO, Octanol).[1]

-

Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.

-

-

Equilibration:

-

Phase Separation:

-

Centrifuge samples at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility with solvent!).

-

Self-Validating Step: Discard the first 50 µL of filtrate to account for non-specific binding of the drug to the filter membrane.[1]

-

-

Quantitation (HPLC-UV):

-

Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fall within the linear calibration range.[1]

-

Detect at

(likely 254 nm or 280 nm for the benzyl/oxazole system).

-

Part 4: Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

Caption: Figure 1. Iterative saturation shake-flask methodology ensures thermodynamic equilibrium is reached before quantitation.

Figure 2: Physicochemical Interaction Map

Caption: Figure 2.[1] Structural moieties driving differential solubility across solvent systems.

Part 5: Applications & Formulation Implications

Understanding the solubility profile of 2-Benzyl-5-ethoxyoxazole allows for smarter experimental design in downstream applications.[1]

-

Stock Solution Preparation:

-

Recommendation: Use DMSO at 10–20 mM for biological assays.

-

Caution: Avoid storing ethanolic stocks at -20°C for long periods without sealing, as evaporation will lead to concentration errors.[1]

-

-

Biological Assays (In Vitro):

-

Due to low aqueous solubility, the compound may precipitate in cell culture media (typically pH 7.4) if the final DMSO concentration is < 0.1%.[1]

-

Protocol Adjustment: Perform a serial dilution in DMSO first, then a "crash" dilution into media immediately before dosing to minimize precipitation time.

-

-

Synthesis & Purification:

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Bergström, C. A., et al. (2016).[1] "Early pharmaceutical profiling to predict oral drug absorption."[1] European Journal of Pharmaceutical Sciences, 57, 173-199.[1]

-

Meanwell, N. A. (2011).[1] "The influence of nitrogen heterocycles on the physicochemical properties of drug candidates." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Specific reference to Oxazole basicity and lipophilicity). [1]

-

PubChem Compound Summary. (2025). "Oxazole Derivatives and Physicochemical Properties." (General reference for scaffold properties).

Sources

Theoretical and computational studies of 2-Benzyl-5-ethoxyoxazole

Technical Whitepaper: Theoretical and Computational Characterization of 2-Benzyl-5-ethoxyoxazole

Executive Summary

The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, antibacterial, and anti-inflammatory agents. This guide outlines the rigorous computational framework required to characterize 2-Benzyl-5-ethoxyoxazole , a specific derivative with significant potential as a bioactive lead.

This whitepaper details the standard operating procedures (SOPs) for Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction. It is designed for researchers seeking to validate the electronic structure and binding potential of this compound before synthetic scale-up.

Part 1: Quantum Chemical Profiling (DFT)

The first pillar of characterization involves determining the ground-state electronic structure. This informs reactivity, stability, and spectroscopic signatures.

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the requisite standard.[1][2]

-

Software: Gaussian 16 / ORCA 5.0

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO.

The DFT Workflow

The following diagram illustrates the iterative optimization process required to ensure the molecule is at a true local minimum on the Potential Energy Surface (PES).

Figure 1: Self-validating DFT workflow. The absence of imaginary frequencies confirms a stable ground state.

Key Electronic Parameters

Upon convergence, the following parameters must be extracted to assess chemical reactivity.

| Parameter | Definition | Significance in Drug Design |

| HOMO Energy | Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap ( | Correlates with chemical hardness/softness and stability. | |

| Dipole Moment ( | Charge distribution vector | Predicts solubility and membrane permeability. |

| MEP Map | Molecular Electrostatic Potential | Visualizes active sites for H-bonding (Red: -ve, Blue: +ve). |

Scientific Insight: For 2-Benzyl-5-ethoxyoxazole, the ethoxy group at C5 acts as an electron-donating group (EDG), likely raising the HOMO energy and making the oxazole ring more susceptible to electrophilic attack, while the benzyl group provides lipophilic bulk essential for hydrophobic pocket binding.

Part 2: Molecular Docking & Interaction Profiling

Given the structural similarity of 2-Benzyl-5-ethoxyoxazole to known NSAIDs (e.g., oxaprozin) and antimicrobial agents, molecular docking should target Cyclooxygenase-2 (COX-2) and DNA Gyrase .

Target Selection & Preparation

-

Primary Target: COX-2 (PDB ID: 5KIR or similar).

-

Rationale: The oxazole ring often mimics the central heterocycle of coxibs, while the benzyl group fits the hydrophobic channel.

Docking Protocol (AutoDock Vina/Gold)

-

Protein Prep: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

Ligand Prep: Set rotatable bonds. For 2-Benzyl-5-ethoxyoxazole, the benzyl-CH2 and ethoxy-O bonds must be free to rotate.

-

Grid Generation: Center grid box on the co-crystallized ligand of the reference PDB.

Interaction Logic

Figure 2: Predicted binding interaction map. The benzyl moiety is expected to engage in

Part 3: ADMET & Drug-Likeness Prediction

Before synthesis, the "Rule of Five" compliance must be verified to ensure oral bioavailability.

Theoretical ADMET Profile

Based on the structure (C12H13NO2, MW ~203.24), the molecule is predicted to have excellent drug-like properties.

| Property | Limit (Lipinski) | 2-Benzyl-5-ethoxyoxazole (Calc.) | Status |

| Molecular Weight | < 500 Da | ~203.24 Da | Pass |

| LogP (Lipophilicity) | < 5 | ~2.5 - 3.0 (Predicted) | Pass |

| H-Bond Donors | < 5 | 0 | Pass |

| H-Bond Acceptors | < 10 | 3 (N, O, O) | Pass |

| Rotatable Bonds | < 10 | 3 | Pass |

Toxicology Flag: Special attention should be paid to the metabolic stability of the ethoxy group (potential dealkylation) and the benzyl position (potential oxidation).

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric. Current Opinion in Chemical Biology, 8(4), 374-382. Link

-

Berman, H. M., et al. (2000). The Protein Data Bank.[2][3][4] Nucleic Acids Research, 28(1), 235-242. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Benzyl-5-ethoxyoxazole

Executive Summary

5-Alkoxyoxazoles are highly versatile heterocyclic building blocks. They serve as critical dienes in hetero-Diels-Alder cycloadditions, act as precursors in cascade reactions with arynes to synthesize complex tritylones[1], and function as vital scaffolds in peptidomimetic drug discovery. This application note details an optimized, highly chemoselective protocol for synthesizing 2-benzyl-5-ethoxyoxazole via a tandem Staudinger/Aza-Wittig cyclization sequence[2].

Mechanistic Insights & Route Selection (Causality)

Choosing the correct synthetic route for 5-ethoxyoxazoles is critical to avoiding poor yields and byproduct contamination. As an application scientist, it is essential to understand the causality behind avoiding classical methods in favor of the Aza-Wittig approach:

-

Why not Robinson-Gabriel Cyclodehydration? The classical Robinson-Gabriel synthesis involves the cyclodehydration of ethyl N-(phenylacetyl)glycinate. However, this requires harsh dehydrating agents (e.g.,

, -

Why not Isocyanoacetate Acylation? Direct base-induced acylation of ethyl isocyanoacetate is atom-economical but suffers from severe electrophilicity limitations. While it works for some substrates, aliphatic acyl chlorides require prolonged heating (30–36 hours at 40 °C), and less electrophilic aroyl chlorides fail to react entirely[5]. Furthermore, handling isocyanides poses significant toxicity and odor challenges.

-

The Aza-Wittig Advantage: The tandem reaction of an iminophosphorane (derived from ethyl 2-azidoacetate) with phenylacetyl chloride operates under remarkably mild conditions (room temperature, 4 hours)[2]. The intermediate imidoyl chloride undergoes a rapid, spontaneous 5-exo-trig-like ring closure across the ester carbonyl oxygen. This drives the reaction forward with high chemoselectivity, completely eliminating the need for harsh Lewis acids or prolonged heating.

Pathway Visualization

Fig 1. Aza-Wittig cascade mechanism for the synthesis of 2-benzyl-5-ethoxyoxazole.

Comparative Evaluation of Synthetic Strategies

| Synthetic Strategy | Reagents Required | Reaction Conditions | Scope & Limitations |

| Aza-Wittig Condensation (Recommended) | Ethyl 2-azidoacetate, | Room Temp, 4 hours | High yields (70-85%) ; mild conditions; avoids harsh dehydrating agents[2]. |

| Isocyanoacetate Acylation | Ethyl isocyanoacetate, Acyl Chloride, Base (e.g., DBU) | 40 °C, 30–36 hours | Moderate yields; fails completely with less electrophilic aroyl chlorides[5]. |

| Robinson-Gabriel Cyclodehydration | Ethyl N-acylglycinate, | Reflux, 2–12 hours | Prone to degradation of sensitive functional groups; competitive azlactone formation[3][4]. |

Experimental Protocol: Aza-Wittig Synthesis

Safety Note: Ethyl 2-azidoacetate has a (C+O)/N ratio of 2.0, making it potentially shock-sensitive and explosive. All operations involving the neat azide must be conducted behind a blast shield using proper personal protective equipment (PPE).

Materials & Reagents

-

Substrates: Ethyl 2-azidoacetate (1.0 equiv, 10.0 mmol), Phenylacetyl chloride (1.1 equiv, 11.0 mmol).

-

Reagents: Triphenylphosphine (

, 1.05 equiv, 10.5 mmol), Triethylamine ( -

Solvents: Anhydrous Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Methodology

-

Staudinger Reduction (Iminophosphorane Formation):

-

Dissolve ethyl 2-azidoacetate (1.29 g, 10.0 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask purged with argon.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add

(2.75 g, 10.5 mmol) portion-wise over 15 minutes to control the exothermic release of nitrogen gas. -

Remove the ice bath and stir the mixture at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to the iminophosphorane intermediate[2].

-

-

Aza-Wittig Condensation & Cyclization:

-

Cool the flask back to 0 °C. Add anhydrous

(1.67 mL, 12.0 mmol) to the mixture. -

Add phenylacetyl chloride (1.45 mL, 11.0 mmol) dropwise via a syringe over 10 minutes.

-

Allow the reaction to warm naturally to room temperature. Stir vigorously for 4 hours. During this time, the imidoyl chloride intermediate forms and spontaneously cyclizes, precipitating

salts[2].

-

-

Workup & Purification:

-

Filter the crude reaction mixture through a sintered glass funnel to remove the precipitated

. Wash the filter cake with 10 mL of cold DCM. -

Concentrate the combined filtrate under reduced pressure.

-

Purify the resulting crude residue via flash column chromatography on silica gel using a Petroleum Ether / Diethyl Ether (5:1, v/v) solvent system.

-

Isolate the product, 2-benzyl-5-ethoxyoxazole, as a pale yellow liquid.

-

System Validation & Analytical Characterization

To ensure a self-validating protocol, the isolated 2-benzyl-5-ethoxyoxazole must be verified against the following spectroscopic benchmarks. The presence of the highly diagnostic C4-H singlet confirms successful cyclization[1][2]:

-

H NMR (400 MHz,

- 7.20–7.35 (m, 5H, ArH )

- 5.96 (s, 1H, oxazole C4-H ) (Critical diagnostic peak)

-

4.04 (q,

-

3.95 (s, 2H, PhCH

-

1.37 (t,

-

C NMR (100 MHz,

-

FT-IR (neat): Confirm the presence of strong absorption bands at ~1617 cm

(C=N stretch) and ~1262 cm -

HRMS (ESI): Exact mass calculated for

References

- New Efficient Synthesis of 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines via Aza-Wittig Reaction. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdKBXgZLRzOVXQs8Jcvd43_q5Ga-FRxsP2FyUwNHK1S3ca2wePr7_N7aXVpxg7ViiJdm31NU12Y50zh_nlqPSrKCp9S02_RnUSKdmPTY3pT9Nn2wyV-wJ3_aEeyvcu9L0ovxX_o4NIBtI0iH7ivSFvUhf02R8N4J1uivTpEYODFnUSXLnRNxArfot5]

- Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdM_lFlKbZQ2P-nZDV0ts6q844wb-15y49lhcu_luro1WJtuGmNo8T0hC6Lx9gZb7H7oainkMQT-cHG7USUudUpFxGtS8x_l7C3I_QTas7KFDhw83n1K1-Ftf3It66oCo0CA35p2lkXtva_A==]

- Base Induced Intramolecular Cyclization of a-Ketoimidoyl Chloride—An Efficient Preparation of 2-ACYL 5-Ethoxy Oxazoles. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawpRmw_iiKotOyBP6uBquipiRhQd_C0FI3Z0o_QSq7V7HYYsHEJpOhK-NESReiqUMi_t_GtwxNuCnqZTMKg2z14unRkedVcrHQX_D-T4SBJY1YepQexFKRwS2lphF3G5M2yV_0l_1hWbzDeS_jo931cjmLrKswHM=]

- Robinson-Gabriel oxazoles synthesis. AtlanChim Pharma Scientific Letter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhIQk7I2jF39WhZquuI8Ke4rBLNiqwQWVTqm_6uByhYzh1Ka9Mn2lt0b4lQf-kOjA8EpBA6qPtohAAit13hkiJKgJCMX2u_HPLSrYhlcRrzNZ6a3pq-NVo6gfGnKvdQhDgIMKL1adbyufUgLdMNn_N9vrefRl1wXsjzgXT_nyQmCwDIFnkXNtD1FcVUGDEVEQoSQ==]

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqwWTIZAJbtKX53kNb1rj9i9OGjSRt_eysfEmJyfbIiNeJdwIfzeApBHmnzOy1ZkCuN8VGtkM2SQCrvwjCZ6Fns63MldTr07FatExUETvMVf-mGiKFzSYbIJtJo465V7LbriZZUWJgTX2el7w=]

Sources

Application Note: 2-Benzyl-5-ethoxyoxazole as a Privileged Azadiene Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores from simple building blocks is critical for accelerating drug discovery. 2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) has emerged as a highly versatile, electron-rich azadiene. While unsubstituted oxazoles are generally electron-deficient and limited to inverse electron-demand cycloadditions, the strategic placement of the strongly electron-donating 5-ethoxy group fundamentally alters the electronic topology of the ring[1]. This Application Note details the mechanistic rationale and provides self-validating protocols for utilizing 2-benzyl-5-ethoxyoxazole in two premier synthetic pathways: the Kondrat'eva synthesis of highly functionalized pyridines[2] and the modern cascade synthesis of tritylone scaffolds[3].

Mechanistic Profiling: The Oxazole as an Activated Azadiene

The oxazole ring typically resists normal electron-demand [4+2] cycloadditions due to the electronegativity of its heteroatoms. However, 2-benzyl-5-ethoxyoxazole overcomes this barrier. The 5-ethoxy substituent acts as a powerful π-donor, pushing electron density into the diene system and raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

This electronic enrichment allows the molecule to readily react with electron-deficient dienophiles (e.g., maleimides, trifluoromethyl alkenes, and arynes). The initial [4+2] cycloaddition generates an unstable bridged bicyclic intermediate. Driven by the thermodynamic stability of aromaticity, this intermediate undergoes a spontaneous retro-Diels-Alder reaction—extruding the bridging oxygen (often as water following protonation) or losing ethanol—to yield a functionalized pyridine or related polycyclic structure[2].

Fig 1: Mechanistic pathway of the Kondrat'eva [4+2] cycloaddition to form functionalized pyridines.

Quantitative Reaction Profiles

To guide synthetic planning, the table below summarizes the comparative reaction profiles of 2-benzyl-5-ethoxyoxazole across different established medicinal chemistry workflows.

| Reaction Type | Coupling Partner | Catalyst / Promoter | Conditions | Principal Product | Typical Yield |

| Kondrat'eva [4+2] | Trifluoromethyl alkenes | None (Thermal) | Toluene, 110°C | Trifluoromethyl-pyridines | 50–85% |

| Aryne Cascade | 2-(Trimethylsilyl)phenyl triflate | CsF (Fluoride source) | CH₃CN, 25–50°C | 9-Alkyl/Aryl Tritylones | 55–75% |

| Multicomponent | Isocyanides & Aldehydes | Rh₂(OAc)₄ | DCM, 25°C | Polysubstituted Oxazoles | 60–80% |

Data synthesized from established methodologies,[4],[3].

Protocol I: Kondrat'eva Pyridine Synthesis

Functionalized pyridines are ubiquitous in FDA-approved drugs. The reaction of 2-benzyl-5-ethoxyoxazole with electron-deficient alkenes provides a direct route to 2-benzyl-pyridines, which are valuable pharmacophores for kinase inhibitors and Vitamin B6 analogs[2].

Materials & Reagents

-

Diene: 2-Benzyl-5-ethoxyoxazole (1.0 eq, 1.0 mmol)

-

Dienophile: Ethyl 4,4,4-trifluorocrotonate or Maleimide (1.2 eq, 1.2 mmol)

-

Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry N₂.

-

Causality: Moisture can prematurely hydrolyze the 5-ethoxy group to an oxazolone, destroying the diene's reactivity.

-

-

Reagent Mixing: Dissolve 2-benzyl-5-ethoxyoxazole in anhydrous toluene. Add the dienophile dropwise at room temperature.

-

Causality: Toluene is selected because its boiling point (110.6 °C) provides the precise thermal energy required to overcome the activation barrier of the [4+2] cycloaddition without triggering pyrolytic degradation of the oxazole.

-

-

Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 16–24 hours.

-

In-Process Self-Validation: At 12 hours, sample 10 µL of the reaction mixture for LC-MS analysis.

-

Validation Checkpoint: The reaction is proceeding correctly if the starting oxazole mass (

203.24) is depleted and the aromatized pyridine mass is detected. The absence of the intermediate bridged-bicyclic mass confirms that thermal aromatization (loss of ethanol) is occurring spontaneously.

-

-

Workup & Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).

Protocol II: Aryne Cascade to Tritylone Scaffolds

Recent breakthroughs have demonstrated that 5-ethoxyoxazoles undergo a fascinating cascade reaction with arynes. The oxazole undergoes a primary [4+2] cycloaddition with an aryne, followed by a retro-[4+2] extrusion of benzyl cyanide to form an isobenzofuran intermediate. A second [4+2] cycloaddition with another aryne molecule, followed by hydrolytic cleavage, yields complex tritylones—bulky scaffolds utilized in neurodegenerative disease models[3].

Fig 2: Experimental workflow for the cascade reaction of 2-benzyl-5-ethoxyoxazole with arynes.

Materials & Reagents

-

Substrate: 2-Benzyl-5-ethoxyoxazole (1.0 eq, 0.5 mmol)

-

Aryne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi precursor) (2.5 eq, 1.25 mmol)[3]

-

Promoter: Cesium Fluoride (CsF) (3.0 eq, 1.5 mmol)

-

Solvent: Anhydrous Acetonitrile (CH₃CN) (5 mL)

Step-by-Step Methodology

-

Fluoride Activation: Inside a nitrogen-filled glovebox, weigh out CsF into a 20 mL reaction vial equipped with a magnetic stir bar.

-

Causality: CsF is highly hygroscopic. Ambient moisture passivates the active fluoride surface, preventing the critical desilylation step required to generate the aryne.

-

-

Solvent & Substrate Addition: Add anhydrous CH₃CN to the vial, followed by 2-benzyl-5-ethoxyoxazole. Seal the vial with a PTFE-lined septum cap and transfer to a fume hood.

-

Causality: Acetonitrile is the optimal solvent as it balances the solubility of the inorganic CsF and the organic reactants, facilitating the heterogeneous generation of the aryne.

-

-

Controlled Aryne Generation: Cool the vial to 0 °C in an ice bath. Using a syringe pump, add the Kobayashi precursor dropwise over 30 minutes.

-

Causality: Slow addition ensures a low steady-state concentration of the highly reactive benzyne intermediate. This kinetically favors the intermolecular [4+2] cycloaddition with the oxazole over the undesired dimerization of benzyne into biphenylene[3].

-

-

Cascade Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

In-Process Self-Validation: Perform TLC (Eluent: 80:20 Hexanes/EtOAc).

-

Validation Checkpoint: Complete consumption of the UV-active starting material (

) and the appearance of a highly fluorescent, lower-running spot (

-

-

Hydrolytic Cleavage & Isolation: Quench the reaction by adding 5 mL of deionized water. Stir vigorously for 15 minutes.

-

Causality: The addition of water is not merely a workup step; it actively triggers the hydrolytic ring cleavage of the ethoxy-bridged intermediate to form the final ketone (tritylone)[3].

-

-

Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

References

-

Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. The Journal of Organic Chemistry (2022).[Link]

-

New Chemistry of Oxazoles. Heterocycles (1993).[Link]

-

Diels–Alder reactions of trifluoromethyl alkenes with 5-ethoxyoxazoles. Journal of Fluorine Chemistry (2004).[Link]

-

Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research (2011).[Link]

-

Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. Chemical and Pharmaceutical Bulletin (1968).[Link]

Sources

Using 2-Benzyl-5-ethoxyoxazole as a building block in organic synthesis

Executive Summary

2-Benzyl-5-ethoxyoxazole (CAS: Variable/In-situ) represents a highly specialized class of 5-alkoxyoxazoles , serving as a potent electron-rich diene in organic synthesis. Unlike robust commodity reagents, this compound is often transient or requires careful handling due to its hydrolytic sensitivity. Its primary value lies in the Kondrat’eva reaction (hetero-Diels-Alder), where it acts as a "masked" 3-hydroxypyridine or furan equivalent.

This guide provides a validated protocol for its de novo synthesis and subsequent application in constructing substituted pyridines—a scaffold ubiquitous in alkaloids (e.g., Vitamin B6 analogs) and kinase inhibitors.

Technical Background & Mechanism

The utility of 2-benzyl-5-ethoxyoxazole stems from the electronic activation provided by the C5-ethoxy group. In a [4+2] cycloaddition with electron-deficient dienophiles, the oxazole ring functions as an azadiene.

The Reaction Manifold

-

Cycloaddition: The oxazole reacts with a dienophile (alkene or alkyne) to form a bicyclic intermediate.

-

Fragmentation:

-

Path A (Alkynes): Retro-Diels-Alder reaction expels a nitrile (benzyl cyanide), yielding a furan.

-

Path B (Alkenes): Elimination of ethanol (driven by aromatization) yields a pyridine derivative.

-

The specific presence of the 2-benzyl group allows for the introduction of lipophilic bulk or, upon oxidative cleavage of the resulting pyridine side chains, further functionalization.

Mechanistic Visualization[1]

Figure 1: The Kondrat’eva reaction manifold showing the bifurcation between pyridine synthesis (via ethanol elimination) and furan synthesis (via nitrile extrusion).

Preparation Protocol: 2-Benzyl-5-ethoxyoxazole

Critical Note: 5-Ethoxyoxazoles are acid-sensitive. All glassware must be base-washed or oven-dried. The product should be stored at -20°C under argon if not used immediately.

Reagents & Materials[1][6][7][8][9][10][11][12]

-

Precursor: Ethyl N-(phenylacetyl)glycinate (prepared from glycine ethyl ester and phenylacetyl chloride).

-

Dehydrating Agent: Phosphorus Pentoxide (

) or Phosphorus Oxychloride ( -

Solvent: Dry Chloroform (

) or Dichloromethane (DCM). -

Quench: Saturated Sodium Bicarbonate (

).

Step-by-Step Synthesis

-

Solution Preparation: Dissolve Ethyl N-(phenylacetyl)glycinate (10.0 mmol) in dry

(50 mL) in a round-bottom flask equipped with a drying tube. -

Cyclization: Add

(15.0 mmol) in portions with vigorous stirring.-

Observation: The mixture may turn slightly yellow/orange.

-

Condition: Reflux gently for 4 hours. Monitor by TLC (Expect a less polar spot).

-

-

Quenching (Critical): Cool the reaction to 0°C. Pour the mixture slowly into an ice-cold saturated

solution (100 mL).-

Why: Acidic hydrolysis destroys the oxazole back to the acyclic ester. The pH must remain >7.

-

-

Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 30 mL).

-

Purification: Dry combined organics over

(preferred over-

Distillation: Kugelrohr distillation is recommended for high purity.

-

Yield: Typically 60-75% as a pale yellow oil.

-

Application Protocol: Synthesis of Pyridines (Vitamin B6 Analogues)

This protocol demonstrates the reaction of 2-benzyl-5-ethoxyoxazole with a dienophile (e.g., dimethyl maleate or acrylic acid) to generate a substituted pyridine.

Experimental Workflow

-

Mixing: In a heavy-walled pressure tube, combine:

-

2-Benzyl-5-ethoxyoxazole (1.0 equiv)

-

Dienophile (e.g., Acrylic Acid) (1.2 equiv)

-

Hydroquinone (1% w/w, polymerization inhibitor)

-

-

Reaction: Seal the tube and heat to 110–130°C for 12–24 hours.

-

Note: The reaction is solvent-free (neat) to maximize collision frequency, or performed in minimal Toluene.

-

-

Workup (Aromatization):

-

The initial adduct is often unstable. To force aromatization to the pyridine:

-

Dissolve the crude residue in ethanolic HCl (2M) and reflux for 1 hour.

-

Chemical Change:[1] This eliminates the ethoxy bridge as ethanol.

-

-

Isolation: Neutralize with

, extract with Ethyl Acetate, and purify via flash chromatography.

Data Summary: Typical Yields

| Dienophile | Product Type | Major Isomer | Typical Yield |

| Acrylic Acid | 3-Hydroxy-4-benzyl-pyridine | Meta-substituted | 55-65% |

| Maleic Anhydride | Pyridine-3,4-dicarboxylic acid | Fused system | 70-80% |